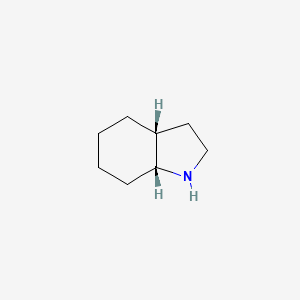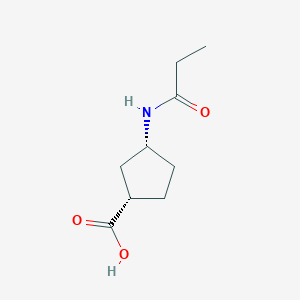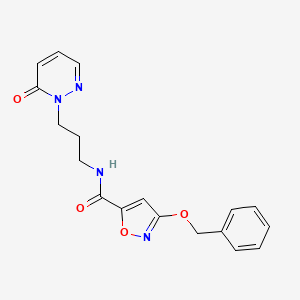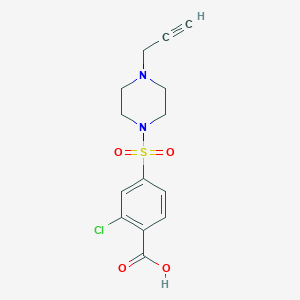
(3AR,7aR)-octahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,7aR)-Octahydro-1H-indole is a bicyclic organic compound with the molecular formula C8H15N It is a saturated derivative of indole, characterized by the presence of a fully hydrogenated indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-indole typically involves the hydrogenation of indole or its derivatives. One common method is the catalytic hydrogenation of indole using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Indole} + 4H_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3AR,7aR)-Octahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of fully saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(3AR,7aR)-Octahydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3AR,7aR)-octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
(3AR,7aR)-Octahydro-1H-isoindole: A structurally similar compound with a different ring system.
(3AR,7aR)-Octahydro-1H-quinoline: Another bicyclic compound with a nitrogen atom in the ring.
Comparison:
Structural Differences: While (3AR,7aR)-octahydro-1H-indole has an indole ring system, (3AR,7aR)-octahydro-1H-isoindole and (3AR,7aR)-octahydro-1H-quinoline have isoindole and quinoline ring systems, respectively.
Chemical Properties: The presence of different ring systems influences the chemical reactivity and physical properties of these compounds.
Applications: Each compound has unique applications based on its structural features and chemical properties. For example, (3AR,7aR)-octahydro-1H-quinoline is often used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1193-68-6 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8-/m0/s1 |
Clé InChI |
PDELQDSYLBLPQO-YUMQZZPRSA-N |
SMILES |
C1CCC2C(C1)CCN2 |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)CCN2 |
SMILES canonique |
C1CCC2C(C1)CCN2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)

![1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2965928.png)
![2-{Methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino}acetamide](/img/structure/B2965930.png)


![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide](/img/structure/B2965939.png)
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B2965940.png)


![2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B2965946.png)
![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)
